((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol

Description

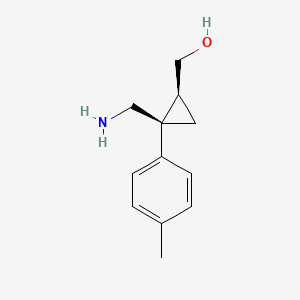

((1S,2R)-2-(Aminomethyl)-2-(p-tolyl)cyclopropyl)methanol is a cyclopropane-derived compound featuring a strained three-membered ring system with two key substituents:

- Stereochemistry: The (1S,2R) configuration defines the spatial arrangement of substituents, critical for interactions with chiral biological targets.

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

[(1S,2R)-2-(aminomethyl)-2-(4-methylphenyl)cyclopropyl]methanol |

InChI |

InChI=1S/C12H17NO/c1-9-2-4-10(5-3-9)12(8-13)6-11(12)7-14/h2-5,11,14H,6-8,13H2,1H3/t11-,12+/m1/s1 |

InChI Key |

QKDYSFBCTMPWIV-NEPJUHHUSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@]2(C[C@@H]2CO)CN |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CC2CO)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol typically involves the following steps:

Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a metal catalyst such as rhodium or copper.

Industrial Production Methods

Industrial production of ((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in ((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can undergo reduction reactions, particularly the reduction of the aminomethyl group to form a primary amine using reducing agents like sodium borohydride.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Chromium trioxide, pyridinium chlorochromate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halides, alkoxides, and other nucleophiles.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Primary amines.

Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

Medicinal Chemistry

((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol has been explored as a potential pharmacological agent due to its structural similarity to known bioactive compounds. It has shown promise as a selective agonist for serotonin receptors, particularly the 5-HT2C receptor. Research indicates that this compound can influence Gq signaling pathways, which are associated with various neuropsychiatric conditions.

Case Study:

A study published in PubMed reported on a series of N-substituted (2-phenylcyclopropyl)methylamines that were designed to enhance selectivity for the 5-HT2C receptor. Among these compounds, one exhibited an EC50 of 23 nM, demonstrating significant potential for antipsychotic activity .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry.

Data Table: Synthetic Applications

Industrial Applications

Due to its properties as a fine chemical intermediate, ((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol is also utilized in the production of pharmaceuticals and agrochemicals. Its high purity (99%) makes it suitable for industrial applications where quality control is paramount .

Mechanism of Action

The mechanism of action of ((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the p-tolyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variation on the Cyclopropane Ring

Table 1: Key Structural Differences and Implications

Key Observations:

- Electron-Donating vs. Withdrawing Groups: The p-tolyl group (electron-donating methyl) in the target compound contrasts with electron-withdrawing substituents like Cl or Br in analogs .

- Stereochemical Impact : The (1S,2R) configuration distinguishes the target compound from (1S,2S) or (1R,2S) isomers, which may exhibit divergent binding affinities in chiral environments .

Functional Group Modifications

Table 2: Functional Group Comparisons

Key Observations:

- Aminomethyl vs. Pyridine: The primary amine in the target compound offers stronger H-bonding compared to pyridine’s aromatic nitrogen, which may favor interactions with acidic residues in proteins .

- Trifluoromethyl Effects : The -CF3 group () introduces hydrophobicity and electron-withdrawing effects, contrasting with the electron-donating p-tolyl group .

Biological Activity

The compound ((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol , also known as (1-P-tolyl-cyclopropyl)-methanol , is a chiral cyclopropane derivative that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of ((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol can be represented as follows:

This compound features a cyclopropane ring with an aminomethyl group and a p-tolyl substituent, contributing to its unique properties and potential biological activities.

1. Receptor Interaction

Research indicates that compounds similar to ((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol may interact with various receptors, including adrenergic and dopaminergic receptors. These interactions can modulate neurotransmitter release, influencing mood and behavior.

2. Enzyme Inhibition

Compounds in this class have shown potential as inhibitors of specific enzymes, which can lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases. For instance, studies have demonstrated that certain aminomethyl cyclopropanes inhibit enzymes involved in lipid metabolism, which could have implications for metabolic disorders .

Case Studies

- Anticancer Activity : A study highlighted the cytotoxic effects of similar compounds against various cancer cell lines. The antiproliferative activity was assessed using the GI50 metric (the concentration required to inhibit cell growth by 50%), showing promising results for future drug development .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of aminomethyl cyclopropanes, suggesting their potential in treating neurodegenerative diseases by modulating neurotransmitter systems .

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.